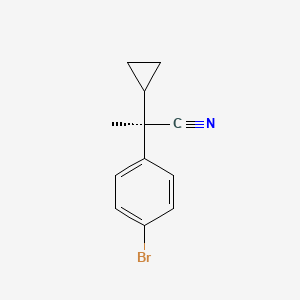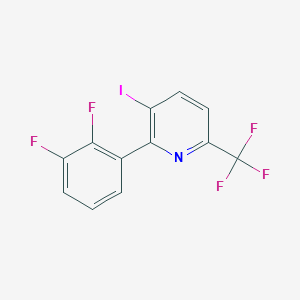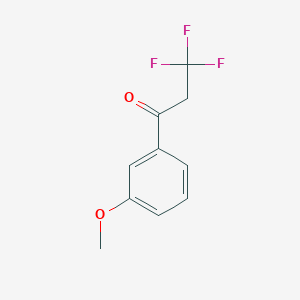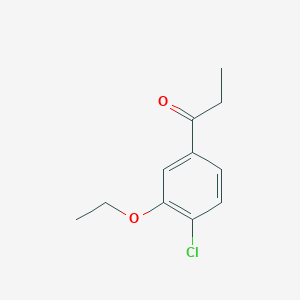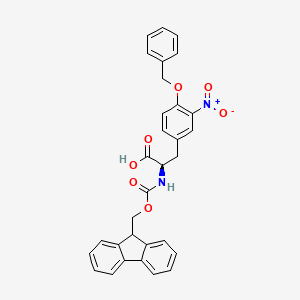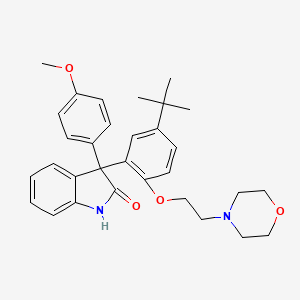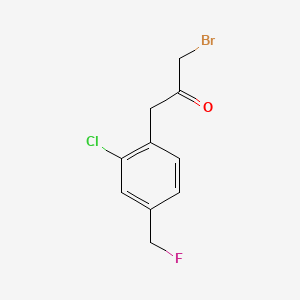
5-Hydroxy-3-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-methyloxolan-2-one is a chemical compound with the molecular formula C5H8O3. It is a derivative of oxolane, featuring a hydroxyl group and a methyl group attached to the oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyloxolan-2-one can be achieved through several methods. One common approach involves the oxidation of 3-methyloxolan-2-one using an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methyloxolan-2-one using a metal catalyst such as palladium or platinum. This method allows for higher yields and greater efficiency, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methyloxolan-2-one.
Reduction: The compound can be reduced to form 5-hydroxy-3-methyloxolane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: 3-Methyloxolan-2-one.
Reduction: 5-Hydroxy-3-methyloxolane.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-methyloxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, such as enzyme inhibition or activation, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-5-methyloxolan-2-one: Similar structure but with different positioning of the hydroxyl and methyl groups.
2-Methyloxolane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity
Uniqueness
5-Hydroxy-3-methyloxolan-2-one is unique due to the presence of both a hydroxyl group and a methyl group on the oxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
3494-93-7 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
5-hydroxy-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3 |
Clave InChI |
ATFSUVUJMKALFI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


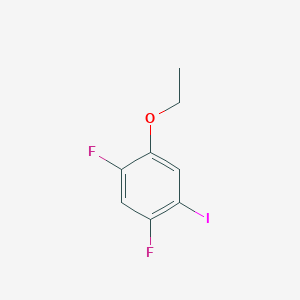


![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
